Product packaging for Dioxicol(Cat. No.:CAS No. 127060-79-1)

Dioxicol

Cat. No.: B164580
CAS No.: 127060-79-1
M. Wt: 596.7 g/mol
InChI Key: GVPBXLMJFSPIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Contemporary Chemical Research

Within contemporary chemical research, Dioxicol is situated primarily within the realm of life sciences and biology, with particular interest in its potential applications in medical technology, pharmaceuticals, and biotechnology. ontosight.ai Research efforts are directed towards understanding its interactions within biological systems. ontosight.ai The individual components of this compound are also subjects of ongoing research due to their respective biological activities and pharmacological properties. ontosight.ai Acetamide (B32628) derivatives, such as 2-(diethylamino)-N-(2,4,6-trimethylphenyl)- (Trimecaine), are known for their roles in various biological processes and pharmacological applications. ontosight.ai Pyrimidine derivatives, including 6-Methyl-2,4(1H,3H)-pyrimidinedione (6-Methyluracil), are fundamental to nucleic acid structure and find diverse applications in medicine. ontosight.ai Quinoxalines, represented by 2,3-Quinoxalinedimethanol 1,4-dioxide (Dioxidine), are a class of heterocyclic compounds investigated for their pharmacological attributes, including antimicrobial and antiviral activities. ontosight.ai

Historical Overview of Academic Research on this compound and Related Structures

Academic research involving this compound appears to have historical roots, particularly in the context of its use in medical treatments. It has been noted in historical medical practices, such as those in the USSR, where it was included in water-soluble liniments used for treating burn wounds. dtic.mil this compound has been mentioned as a component of ointments used for treating purulent wounds and thermal burns, alongside other agents like Dioxidine, Levomekol, and Mafened-acetate. google.comresearchgate.netslideshare.net Research findings from this historical context suggest that ointments containing this compound could help reduce bacterial dissemination in wounds, preparing them for procedures like autodermoplasty and potentially lowering the risk of infectious complications. researchgate.netnih.gov These historical accounts highlight its consideration for its antimicrobial effects and favorable properties such as high hydrophobic and hydrophilic characteristics. researchgate.netnih.gov The study of related structures, such as quinoxaline (B1680401) derivatives, also has a history in the development of anti-infective agents. odmu.edu.ua

Current Scientific Interest and Emerging Research Directions for this compound

Current scientific interest in this compound continues to focus on its potential biological activities and interactions within biological systems. ontosight.ai Ongoing research aims to further explore its potential in drug development and biotechnological applications, driven by its complex chemical structure and the known properties of its components. ontosight.ai While detailed emerging research directions are not extensively documented in the immediately available information, the continued mention of this compound in the context of wound treatment and its classification among quinoxaline derivatives used as anti-infectives suggest potential areas of continued investigation. google.comresearchgate.netslideshare.netnih.govodmu.edu.ua Research into the individual components and related heterocyclic structures like quinoxalines and pyrimidines also contributes to the broader understanding of compounds structurally related to this compound. ontosight.aictdbase.orgctdbase.org

Here is a table outlining the components of this compound:

Component NamePubChem CID
Acetamide, 2-(diethylamino)-N-(2,4,6-trimethylphenyl)-12028
6-Methyl-2,4(1H,3H)-pyrimidinedione12283
2,3-Quinoxalinedimethanol 1,4-dioxide28467

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40N6O7 B164580 Dioxicol CAS No. 127060-79-1

Properties

CAS No.

127060-79-1

Molecular Formula

C30H40N6O7

Molecular Weight

596.7 g/mol

IUPAC Name

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol;6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H24N2O.C10H10N2O4.C5H6N2O2/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15;1-3-2-4(8)7-5(9)6-3/h8-9H,6-7,10H2,1-5H3,(H,16,18);1-4,13-14H,5-6H2;2H,1H3,(H2,6,7,8,9)

InChI Key

GVPBXLMJFSPIMB-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.CC1=CC(=O)NC(=O)N1.C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]

Other CAS No.

127060-79-1

Synonyms

dioxicol

Origin of Product

United States

Advanced Structural Characterization and Compositional Deconvolution of Dioxicol

Elucidation of the Multi-Component Nature of Dioxicol

Deconvoluting a complex mixture involves separating, identifying, and quantifying its individual components. For this compound, this process focuses on recognizing and characterizing specific structural classes known or suspected to be present within its composition.

Analysis of Acetamide (B32628) Derivatives within the this compound Composition

Acetamide derivatives are organic compounds containing the acetamide functional group (CH₃CONH₂). The analysis of these derivatives within this compound involves techniques aimed at isolating and identifying specific compounds belonging to this class. Given the diverse nature of potential derivatives, methods such as chromatography (e.g., High-Performance Liquid Chromatography, HPLC, or Gas Chromatography, GC) are typically employed to separate individual acetamide components from the mixture. Subsequent analysis of the separated fractions using spectroscopic methods confirms the presence of the acetamide moiety and helps determine the specific structure of each derivative. For instance, the presence of characteristic signals corresponding to the acetyl group (CH₃CO-) in spectroscopic data is indicative of an acetamide derivative. Acetamide itself has a PubChem CID of 178. nih.gov

Investigation of Pyrimidinedione Analogues in this compound

Pyrimidinedione analogues are compounds featuring the pyrimidinedione ring system, a heterocyclic structure. Investigation of these analogues in this compound requires analytical techniques capable of identifying this core structure and any substituents attached to it. Similar to acetamide derivatives, chromatographic separation is crucial to isolate individual pyrimidinedione components. Spectroscopic analysis, particularly NMR and MS, is then used to confirm the presence of the pyrimidinedione scaffold and determine the nature and position of any functional groups or side chains. PubChem lists various pyrimidinedione structures, such as Pyrimidine-2,4(3H,5H)-dione (CID 15646795) nih.gov and 4,6(1H,5H)-Pyrimidinedione (CID 2771092). nih.gov

Characterization of the Quinoxalinedimethanol 1,4-Dioxide Moiety

The quinoxalinedimethanol 1,4-dioxide moiety represents a specific structural unit potentially present in this compound. Characterization of this component involves identifying the quinoxaline (B1680401) ring system, the two hydroxymethyl groups, and the N-oxide functionalities at the 1 and 4 positions of the quinoxaline ring. Spectroscopic techniques are essential for confirming the presence of this specific moiety. Analysis would focus on identifying signals characteristic of the quinoxaline aromatic system, the methylene (B1212753) groups (CH₂OH), and evidence of the N-oxide groups. A related compound, 2,3-Quinoxalinedimethanol, 1,4-dioxide (Dioxidine), has a PubChem CID of 28467. nih.gov Another derivative, 2,3-Quinoxalinedimethanol, 2,3-diacetate, 1,4-dioxide, has a PubChem CID of 24944. nih.gov

Spectroscopic Methodologies for Molecular Architecture Determination

Spectroscopic methods play a pivotal role in determining the molecular architecture of the components within this compound, providing detailed information about their structures without necessarily requiring complete physical separation in some cases.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules, even within complex mixtures. nih.gov, nih.gov For the analysis of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable.

1D NMR (¹H NMR, ¹³C NMR): ¹H NMR provides information on the types of protons present, their chemical environments (indicated by chemical shifts), and their connectivity to neighboring protons (revealed by coupling patterns). ¹³C NMR provides information on the carbon skeleton. In a mixture like this compound, 1D NMR spectra can be complex due to overlapping signals from different components. nih.gov However, characteristic chemical shifts can suggest the presence of specific functional groups, such as the acetyl methyl protons in acetamide derivatives (~2 ppm), aromatic protons from the quinoxaline or pyrimidinedione rings (~7-9 ppm), and methylene protons (~3-5 ppm).

2D NMR (COSY, HSQC, HMBC): 2D NMR techniques are crucial for resolving signal overlap and establishing connectivity between atoms, allowing for the assignment of signals to specific molecules within the mixture. acs.org, nih.gov

Correlation Spectroscopy (COSY) reveals correlations between coupled protons.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivity and helping to piece together molecular fragments. acs.org

By analyzing the chemical shifts, coupling constants, and correlation patterns in 1D and 2D NMR spectra, the structures of the acetamide derivatives, pyrimidinedione analogues, and the quinoxalinedimethanol 1,4-dioxide moiety can be determined or confirmed. nih.gov

Table 1 provides illustrative examples of the types of NMR data that would be relevant for characterizing the components of this compound.

Component ClassKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)Characteristic NMR Correlations (2D)
Acetamide Derivatives~2.0 (CH₃CO), ~7-8 (NH)~20-25 (CH₃), ~170-175 (CO)¹H-¹H COSY (CH₃-NH, if applicable)
Pyrimidinedione Analogues~3-6 (aliphatic), ~7-9 (aromatic/NH)~20-60 (aliphatic), ~150-170 (C=O, aromatic)¹H-¹H COSY, ¹H-¹³C HSQC, HMBC
Quinoxalinedimethanol 1,4-Dioxide Moiety~4-5 (CH₂OH), ~7.5-8.5 (aromatic)~55-65 (CH₂), ~130-145 (aromatic), ~135-150 (C-N oxide)¹H-¹H COSY (CH₂-OH), ¹H-¹³C HSQC, HMBC

Note: Chemical shifts are approximate and depend on the specific structure and solvent.

Mass Spectrometry (MS) for Component Identification and Structural Confirmation

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and provide information about their fragmentation patterns, which aids in structural elucidation. nih.gov, gla.ac.uk When coupled with separation techniques like GC or HPLC (GC-MS or LC-MS), MS is particularly effective for analyzing complex mixtures like this compound. thermofisher.com, revierlabor.com

Molecular Weight Determination: MS provides the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak corresponds to the molecular weight of the compound, which is crucial for confirming the elemental composition. High-resolution MS can provide accurate mass measurements, allowing for the determination of the elemental formula.

Fragmentation Analysis: Upon ionization, molecules can fragment in predictable ways. The pattern of these fragments (fragment ions) provides structural information. By analyzing the mass differences between the molecular ion and fragment ions, and between different fragment ions, substructures within the molecule can be identified. ntnu.edu This is particularly useful for confirming the presence of specific moieties like the quinoxalinedimethanol 1,4-dioxide structure or identifying the nature of substituents on the acetamide and pyrimidinedione cores. Tandem MS (MS/MS) experiments can provide even more detailed fragmentation data by isolating specific ions and subjecting them to further fragmentation. nih.gov

MS data, when combined with chromatographic retention times and NMR data, allows for the confident identification and structural confirmation of the individual components within this compound.

Table 2 provides illustrative examples of the types of MS data that would be relevant for characterizing the components of this compound.

Component ClassExpected Molecular Ion ([M]+ or [M+H]+) m/zCharacteristic Fragment Ions (examples)Information Gained from MS
Acetamide DerivativesVaries with derivative structurem/z 43 (CH₃CO⁺), fragments related to the attached groupMolecular weight, presence of acetyl group, nature of substituent
Pyrimidinedione AnaloguesVaries with analogue structureFragments characteristic of the pyrimidinedione ring and substituentsMolecular weight, confirmation of ring system, nature of substituents
Quinoxalinedimethanol 1,4-Dioxide MoietyExpected m/z for the specific moietyFragments related to quinoxaline, CH₂OH, and N-oxide lossMolecular weight, confirmation of the quinoxalinedimethanol 1,4-dioxide structure

Note: Specific m/z values and fragmentation patterns are highly dependent on the exact structure of each component and the ionization method used.

Through the synergistic application of these advanced spectroscopic methodologies, the complex composition of this compound can be deconvoluted, and the molecular architecture of its constituent acetamide derivatives, pyrimidinedione analogues, and the quinoxalinedimethanol 1,4-dioxide moiety can be comprehensively characterized.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and structural features of molecules based on their vibrational modes. edinst.comlibretexts.orgup.ac.zauc.eduirdg.org IR spectroscopy measures the absorption of infrared light, which causes changes in the dipole moment of molecular bonds, while Raman spectroscopy measures the inelastic scattering of light, which is related to changes in molecular polarizability during vibration. edinst.comup.ac.zauc.edu Applying these techniques to this compound, either as a mixture or its separated components, could provide information about the presence of characteristic functional groups such as amide linkages (from Trimecaine), carbonyl groups (from 6-Methyluracil), and hydroxyl and N-oxide groups (from Dioxidine). nih.govontosight.ai Analysis of the specific band positions and intensities in the IR and Raman spectra could help confirm the presence of the expected components and potentially reveal information about their interactions within the mixture. However, specific spectral data or analysis results for this compound were not found.

Advanced X-ray Diffraction Studies of this compound Components

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystal structure, phase composition, and other physical properties of crystalline materials. malvernpanalytical.comrsc.org For a mixture like this compound, XRD could be applied to analyze the crystalline components present. If this compound contains crystalline forms of Trimecaine, 6-Methyluracil, or Dioxidine, powder XRD could provide diffraction patterns that can be compared to reference databases to identify the crystalline phases present. malvernpanalytical.com Single-crystal XRD, if suitable crystals of the individual components or potentially a co-crystal of the mixture could be obtained, would provide detailed three-dimensional structural information, including bond lengths, bond angles, and molecular packing. Specific XRD studies on this compound or its components in the context of the mixture were not found in the search results.

Chromatographic and Hyphenated Techniques for this compound Component Resolution

Chromatographic techniques are essential for separating the individual components of a mixture like this compound, allowing for their individual characterization and quantification. Hyphenated techniques couple chromatography with spectroscopic or spectrometric detectors, providing both separation and identification/structural information.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for separating, identifying, and quantifying components in liquid samples. impactfactor.org It is particularly suitable for analyzing non-volatile or thermally labile compounds. One search result indicates that HPLC has been used to evaluate the drug content and formation of degradation products in ointments containing this compound. researchgate.net An HPLC method using a Hypersil BDS C18 column with an acetonitrile-water mobile phase was employed, and specific retention times for the drug (5.4 minutes) and several degradation products (3.7, 4.5, 7.8, and 11 minutes) were reported. researchgate.net This demonstrates the applicability of HPLC for separating this compound components and related substances. Further HPLC methods could be developed and optimized for the separation and quantification of the three main components of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. innovatechlabs.com It is typically used for the analysis of volatile and semi-volatile compounds. While Trimecaine might be amenable to GC-MS, 6-Methyluracil and Dioxidine might require derivatization to increase their volatility for GC analysis. GC-MS can identify components by comparing their mass spectra to spectral libraries. orslabs.com It can also provide quantitative information. GC-MS is a valuable tool for identifying and quantifying the volatile components of a mixture and detecting impurities. No specific GC-MS analysis data for this compound was found in the search results.

Capillary Electrophoresis in this compound Component Separation

Capillary Electrophoresis (CE) is a separation technique that separates components based on their charge-to-size ratio under the influence of an electric field within a narrow capillary tube. windows.netlibretexts.org CE offers high separation efficiency and requires very small sample volumes. photonsystems.com It is suitable for separating a wide range of charged species, including small molecules and ions. Depending on the ionization states of the components of this compound at a given buffer pH, CE could be used to separate Trimecaine, 6-Methyluracil, and Dioxidine. CE can be coupled with various detectors, including UV-Vis absorbance and mass spectrometry (CE-MS). libretexts.orgnih.govnih.gov No specific applications or data for the separation of this compound components using Capillary Electrophoresis were found in the search results.

Due to the limited availability of specific research findings and data tables pertaining to the advanced structural characterization and compositional deconvolution of this compound using vibrational spectroscopy, X-ray diffraction, GC-MS, and capillary electrophoresis in the provided search results, a comprehensive article detailing these analyses for this compound cannot be fully generated as requested.

Synthetic Strategies and Chemical Transformations of Dioxicol and Its Analogues

Stereochemical Control and Regioselectivity in Dioxicol Analogue Synthesis

Controlling stereochemistry and regioselectivity is crucial in the synthesis of complex organic molecules, including this compound analogues, to ensure the formation of the desired isomer with specific biological activity. In the context of quinoxaline (B1680401) 1,4-dioxide synthesis, regioselectivity can be observed depending on the substituents on the starting materials, such as monosubstituted benzofuroxans, which can lead to the formation of different regioisomers nih.gov. For example, the reaction of aminobenzofuroxans with benzoylacetonitrile (B15868) yielded 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides nih.gov.

In the synthesis of fused pyrimidinediones, diastereoselective domino reactions have been reported, allowing for the control of stereochemistry in the formation of multiple new bonds within a single reaction sequence researchgate.net. While specific examples of stereochemical control directly related to the hydroxymethyl groups in this compound are not extensively detailed in the provided sources, the principles of asymmetric synthesis and diastereoselective reactions are generally applicable to introducing chirality or controlling the relative stereochemistry of substituents on heterocyclic systems and their side chains.

Novel Catalytic Approaches in this compound-Related Compound Synthesis

Catalysis plays a vital role in developing efficient and environmentally friendly synthetic routes to this compound and its analogues. Various catalysts have been explored for the synthesis of the constituent heterocyclic systems.

For pyrimidinedione synthesis, catalysts such as sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), dibutylamine (B89481) (DBA), and novel Ni(II) complexes have been successfully employed in one-pot condensation reactions, often leading to high yields and shorter reaction times nih.govresearchgate.netijmrhs.com. These catalytic systems can facilitate the key steps of the reaction, such as Knoevenagel condensation and Michael addition nih.gov.

In the synthesis of quinoxaline derivatives, including the 1,4-dioxide system, catalysts like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have been used to promote the condensation of 1,2-diamines with phenacyl bromides under mild conditions acgpubs.org. Metal salts such as CrCl2.6H2O, PbBr2, and CuSO4.5H2O have also been reported as catalysts for the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds to synthesize quinoxalines orientjchem.org. Copper catalysts, specifically CuSO4.5H2O in conjunction with sodium ascorbate, are commonly used in click chemistry reactions to form triazole rings, which can be incorporated into acetamide-containing structures relevant to analogue synthesis semanticscholar.org. The use of heterogeneous catalysts, such as the Ni(II) complex in pyrimidinedione synthesis, offers advantages in terms of ease of separation and recyclability ijmrhs.com.

Mechanistic Pathways of this compound Chemical Modifications

Understanding the mechanistic pathways of chemical modifications is essential for rationalizing reaction outcomes and designing new transformations of this compound and its analogues. While detailed mechanisms specific to all potential modifications of this compound are not available in the provided sources, general mechanisms for reactions involving the core functionalities can be considered.

The formation of the quinoxaline 1,4-dioxide system through the cyclization of o-benzoquinone dioxime with 1,2-dicarbonyl compounds involves a series of condensation and oxidation steps nih.gov. The Beirut reaction, starting from benzofuroxans, proceeds through a cascade of reactions initiated by the reaction of the benzofuroxan (B160326) with an activated methylene (B1212753) compound nih.gov.

Modifications of the hydroxymethyl groups in this compound, such as esterification (e.g., acetylation to form quinoxidine), typically occur via nucleophilic attack of the hydroxyl group on the activated carboxylic acid derivative, followed by elimination of a leaving group.

Chemical transformations of the quinoxaline 1,4-dioxide ring system itself can involve reactions such as nucleophilic aromatic substitution, particularly if activating groups or halogens are present on the ring mdpi.comresearchgate.net. For example, the treatment of difluoro-substituted quinoxaline 1,4-dioxides with nucleophiles like piperazine (B1678402) or azoles leads to the substitution of the fluorine atoms mdpi.com. Decarboxylation of quinoxaline-2-carboxylic acid 1,4-dioxides upon heating is another known transformation mdpi.com.

The hydrolysis of amide bonds, which could be relevant to acetamide-containing analogues, typically proceeds through the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, followed by the cleavage of the carbon-nitrogen bond youtube.com.

Mechanistic Elucidation of Dioxicol S Biological Interactions

Investigation of Molecular Targets and Cellular Pathways

The investigation into the precise molecular targets and cellular pathways modulated by Dioxicol is an active area of research. Due to its complex nature as a mixture, the biological interactions may arise from the synergistic or individual activities of its components.

Receptor Binding Dynamics and Interaction Profiles

Specific detailed research findings on the receptor binding dynamics and interaction profiles of this compound as a whole compound were not extensively available in the consulted literature. Studies on receptor interactions often focus on individual compounds or classes. While one of this compound's components is a quinoxaline (B1680401) derivative, and quinoxaline derivatives have been studied for various pharmacological properties ontosight.ai, specific data on this compound's binding to known biological receptors was not identified in the provided search results. General principles of receptor binding involve interactions influenced by the ligand's structure, affinity, and the specific binding site on the receptor protein nih.gov.

Enzyme Modulation and Inhibitory Mechanisms

Detailed information specifically describing the modulation or inhibition of enzymes by this compound was not found within the scope of the provided search results. The potential for enzyme interaction exists given the diverse functional groups present in its constituent molecules lookchem.comontosight.ai. However, specific research elucidating which enzymes, if any, are modulated by this compound or the mechanisms of such interactions was not available.

Nucleic Acid Interaction and Recognition

One of the components of this compound is 2,3-Quinoxalinedimethanol 1,4-dioxide, which is related to Dioxidine nih.govodmu.edu.ua. Dioxidine is reported to exert its mechanism of action by damaging bacterial DNA volgmed.ru. This suggests a potential for this compound, through its quinoxaline component, to interact with nucleic acids. Nucleic acid interactions can occur through various mechanisms, including groove binding, intercalation, alkylation, or cleavage atdbio.com. Proteins also interact with nucleic acids through forces like electrostatic interactions, hydrogen bonding, and hydrophobic interactions, influencing processes such as transcription and DNA repair thermofisher.com. While the potential for this compound to interact with bacterial DNA exists based on the known activity of a related compound, specific studies detailing the precise nature and extent of this compound's interaction and recognition of nucleic acids were not provided in the search results.

Mechanisms of Antimicrobial Action

This compound has been noted for its antimicrobial effect, particularly in the context of treating infected thermal burns and purulent wounds, where its application in ointments has been associated with a reduction in bacterial dissemination. researchgate.netresearchgate.netgoogle.comgrnjournal.us The mechanisms underlying this antimicrobial activity are likely related to the properties of its components, including the quinoxaline derivative. ontosight.aiodmu.edu.ua Antimicrobial agents can act through various mechanisms, such as disrupting cell wall or membrane integrity or inhibiting essential metabolic processes. openstax.orgnih.gov

Disruption of Bacterial Cell Wall and Membrane Integrity

The disruption of bacterial cell wall and membrane integrity is a common mechanism among antimicrobial agents. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, provides structural support, and its disruption can lead to cell lysis libretexts.orgnih.gov. The bacterial membrane, composed of a lipid bilayer and proteins, is crucial for essential cellular functions, and damage to its integrity can result in leakage of intracellular contents and cell death researchgate.netfrontiersin.org. While this compound's use in treating infected wounds suggests an ability to impact bacterial viability researchgate.netresearchgate.netgoogle.comgrnjournal.us, specific research detailing how this compound directly disrupts bacterial cell walls or membranes was not found in the provided search results. General methods for cell disruption in laboratory settings include physical methods like freeze-thaw cycles and homogenization, and chemical methods using solvents or detergents, or enzymatic methods targeting cell wall components libretexts.orgmicrobenotes.comthermofisher.com. Some antimicrobial peptides are known to form pores in bacterial membranes researchgate.net.

Mechanisms of Antifungal Activity

Quinoxaline 1,4-dioxide derivatives, one of the component classes of this compound, have demonstrated antifungal activity. nih.govresearchgate.net Studies on other antifungal compounds have elucidated various mechanisms by which fungal growth can be inhibited. For instance, some compounds exert fungicidal action through the destruction of the cytoplasmic membrane and the accumulation of reactive oxygen species (ROS). plos.org Another mechanism involves the inhibition of key metabolic enzymes, such as isocitrate lyase, leading to ROS accumulation and fungal apoptosis. nih.gov Direct current has also been shown to exert antifungal effects on Candida albicans by increasing cellular oxidative stress and enhancing membrane permeability. mdpi.com While these mechanisms highlight potential pathways for antifungal action, specific research detailing how this compound, as a mixture, exerts its antifungal effects was not found in the examined literature.

Elucidation of Antiviral Activity Pathways

Quinoxaline 1,4-dioxide derivatives have also shown antiviral effects. nih.gov Investigations into the antiviral mechanisms of various compounds have revealed diverse pathways. Some antiviral agents function by directly interacting with viral proteins or by modulating the host immune response. nih.gov For example, certain compounds can activate signaling pathways like JAK/STAT, leading to the expression of interferons and the induction of an antiviral state in host cells. nih.gov Others may downregulate pathways such as NF-κB, which are involved in the secretion of proinflammatory cytokines. nih.gov Despite the known antiviral potential of quinoxaline derivatives, specific studies elucidating the precise antiviral activity pathways of this compound as a complete mixture were not available in the search results.

Structure-Activity Relationship (SAR) Studies of this compound's Components

Role of the Pyrimidinedione Structure in Observed Activities

The pyrimidinedione structure is a core feature of 6-Methyl-2,4(1H,3H)-pyrimidinedione, another component of this compound. Pyrimidine derivatives are fundamental building blocks of nucleic acids and are involved in numerous biological processes. ontosight.ai Many pyrimidine-based compounds exhibit diverse pharmacological activities and are utilized in various therapeutic areas, including antiviral and anticancer therapies. SAR studies on pyrimidinedione derivatives often focus on modifications to the ring system and substituents to understand their impact on interactions with biological targets like enzymes or receptors. While the pyrimidinedione structure is biologically relevant, its specific role and contribution to the observed activities of the this compound mixture were not explicitly described in the examined literature.

Theoretical and Computational Chemistry Studies of Dioxicol

Cheminformatics and Data Science Approaches in Dioxicol Research

Cheminformatics and data science techniques are increasingly integrated into chemical research, providing powerful tools for managing, analyzing, and interpreting large datasets related to chemical structures and properties. neovarsity.orglongdom.org20visioneers15.comnih.govneovarsity.orgifpenergiesnouvelles.commewburn.comu-strasbg.frdigitellinc.com In the context of this compound, these approaches can leverage existing chemical data to build predictive models and guide the design of new compounds. neovarsity.orglongdom.org20visioneers15.comnih.govneovarsity.orgmewburn.comcas.org

Cheminformatics involves the use of computational methods to organize, manipulate, and transform chemical data into meaningful information. neovarsity.orgmewburn.com This includes representing chemical structures in computer-readable formats, building and searching chemical databases, and applying algorithms to analyze chemical space. neovarsity.orglongdom.orgnih.gov Data science provides the statistical and machine learning tools necessary to extract patterns, build predictive models, and make data-driven decisions. neovarsity.orglongdom.orgneovarsity.orgdigitellinc.comresearchgate.net

Environmental Dynamics and Mechanistic Degradation Pathways of Dioxicol

Photodegradation Mechanisms and Products

There is no available research on the photodegradation of Dioxicol. The mechanisms by which it may be transformed by light and the resulting degradation products are unknown.

Biodegradation Pathways in Diverse Environmental Matrices

Information regarding the biodegradation of this compound in various environmental settings, such as soil or water, is not present in the current body of scientific literature. The microorganisms or metabolic pathways that might contribute to its breakdown have not been studied.

Chemical Stability and Transformation in Aquatic and Terrestrial Ecosystems

There are no published data on the chemical stability of this compound in aquatic or terrestrial environments. Its potential for hydrolysis, oxidation, or other chemical transformations under natural environmental conditions has not been documented.

Environmental Fate Modeling and Prediction of this compound Transformations

Due to the absence of empirical data on its physical-chemical properties and degradation kinetics, no environmental fate models or predictions for the transformation of this compound have been developed or published.

Advanced Analytical Methodologies for Dioxicol Detection and Quantification in Complex Biological and Environmental Matrices

Development of Highly Sensitive and Selective Chromatographic Assays

Chromatographic techniques are fundamental in the analysis of complex mixtures, providing the necessary separation power to isolate the analyte of interest from matrix components. Coupling chromatography with sensitive detectors allows for both qualitative identification and quantitative measurement.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of a wide range of compounds in complex matrices researchgate.netnih.govchromatographyonline.comnih.goveag.com. UHPLC utilizes smaller particle sizes in chromatographic columns and higher pressures compared to traditional HPLC, resulting in improved resolution, speed, and sensitivity researchgate.netnih.goveag.com. When coupled with MS, this technique offers high selectivity through the detection of specific mass-to-charge ratios of the analyte and its fragments researchgate.netnih.gov.

For the analysis of Dioxicol, UHPLC-MS/MS could be employed to separate its individual components and potential metabolites. The mass spectrometer can provide structural information through fragmentation patterns, aiding in confirmation of the analyte's identity researchgate.net. The high sensitivity of MS/MS allows for the detection and quantification of analytes at low concentrations, which is critical for biological and environmental monitoring. Challenges in applying UHPLC-MS to complex matrices include matrix effects, where co-eluting substances can suppress or enhance the ionization of the analyte nih.govnih.gov. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are often necessary to clean up samples and reduce matrix interference prior to UHPLC-MS analysis nih.govunive.it. While UHPLC-MS is widely used for analyzing various compounds in complex samples, specific detailed research findings on its application for this compound were not identified in the conducted searches.

Advanced Gas Chromatography Techniques for Volatile Components

Gas Chromatography (GC) is a suitable technique for the separation and analysis of volatile or semi-volatile compounds measurlabs.com. For components of this compound or its potential metabolites that exhibit sufficient volatility or can be derivatized to become volatile, GC coupled with appropriate detectors can be a valuable analytical tool measurlabs.com. Common detectors include Flame Ionization Detection (FID), Electron Capture Detection (ECD), and Mass Spectrometry (MS) measurlabs.com. GC-MS is particularly useful as it combines the separation power of GC with the identification capabilities of MS measurlabs.com.

Advanced GC techniques, such as comprehensive two-dimensional GC (GC×GC), can offer enhanced separation for highly complex samples. Different stationary phases can be employed in GC columns to optimize the separation of specific analytes based on their polarity and other chemical properties sigmaaldrich.com. Sample preparation for GC analysis of biological and environmental matrices often involves extraction and possibly derivatization steps to ensure the analytes are in a suitable volatile form and to minimize matrix effects. Although GC is a standard technique for volatile analysis, specific detailed research findings on the application of advanced GC techniques for the detection and quantification of this compound were not identified in the conducted searches.

Electrochemical Sensing Platforms for this compound and its Metabolites

Electrochemical sensors offer a promising approach for the detection of analytes due to their sensitivity, selectivity, cost-effectiveness, and potential for miniaturization and in-situ analysis processsensing.comdraeger.commdpi.comnih.gov. These sensors typically work by measuring the electrical signal generated by a chemical reaction involving the analyte at an electrode surface processsensing.comsgxsensortech.com. The signal can be in the form of current, voltage, or impedance, which is proportional to the concentration of the analyte processsensing.com.

For this compound and its metabolites, electrochemical sensors could be developed by modifying electrode surfaces with specific recognition elements or catalytic materials that interact selectively with the target compounds nih.gov. Different electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, and amperometry, can be employed depending on the electrochemical properties of the analyte mdpi.com. The application of electrochemical sensors in complex biological and environmental matrices can be challenging due to potential interference from electroactive matrix components mdpi.com. Research in this area often focuses on developing highly selective sensing layers and employing appropriate sample pretreatment methods to mitigate matrix effects. While electrochemical sensors are being developed for various contaminants of emerging concern, specific detailed research findings on the development and application of electrochemical sensing platforms for this compound or its metabolites were not identified in the conducted searches. mdpi.com

Spectrophotometric and Fluorometric Detection Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods are optical techniques that measure the absorption or emission of light by an analyte, respectively, to determine its concentration juniperpublishers.comlibretexts.org. These methods are often relatively simple, cost-effective, and widely available juniperpublishers.com. Spectrophotometry involves measuring the absorbance of light at specific wavelengths, based on the principle that a substance absorbs light proportionally to its concentration (Beer-Lambert Law) juniperpublishers.comlibretexts.org. Fluorometry measures the fluorescence emitted by a substance after excitation at a specific wavelength eag.com.

For this compound, if it or its metabolites possess chromophores (light-absorbing groups) or fluorophores (fluorescent groups), direct spectrophotometric or fluorometric measurement might be possible libretexts.org. Alternatively, derivatization reactions can be employed to convert the analytes into colored or fluorescent products that can be detected using these methods researchgate.net. While spectrophotometric methods are used for quantitative analysis in various fields, including pharmaceutical analysis, and are suitable for detecting certain compounds in complex samples after appropriate sample preparation, specific detailed research findings on the application of spectrophotometric or fluorometric methods for the quantitative analysis of this compound were not identified in the conducted searches. juniperpublishers.comresearchgate.net

Development of Immunoanalytical Techniques for this compound Detection

Immunoanalytical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding affinity between antibodies and antigens (the analyte) for detection and quantification nih.govzeptometrix.comnih.gov. These methods are known for their high sensitivity and selectivity, making them suitable for analyzing large numbers of samples and detecting analytes at very low concentrations in complex matrices nih.govzeptometrix.commdpi.com.

Developing an immunoassay for this compound would involve generating antibodies that specifically recognize this compound or its metabolites. These antibodies can then be used in various immunoassay formats, such as direct, indirect, or competitive ELISA nih.govzeptometrix.com. Immunoassays can be particularly advantageous for high-throughput screening of large sample sets. However, challenges can include cross-reactivity with structurally similar compounds in the matrix and the need for well-characterized and highly specific antibodies. While immunoassays are widely used for detecting various substances, including drugs and toxins, in biological and environmental samples, specific detailed research findings on the development and application of immunoanalytical techniques for the detection of this compound were not identified in the conducted searches. nih.govzeptometrix.comnih.govmdpi.com

Integration of Dioxicol in Material Science Research and Advanced Applications

Fabrication of Dioxicol-Containing Advanced Materials

No research data was found regarding the fabrication of advanced materials containing this compound.

Surface Functionalization and Coating Technologies Utilizing this compound Components

No research data was found regarding surface functionalization and coating technologies that utilize this compound components.

Engineering of Controlled Release Systems for this compound (Conceptual Frameworks)

No research data was found concerning the engineering of controlled release systems specifically for this compound.

Development of Bio-Interfacing Materials Incorporating this compound Components

No research data was found on the development of bio-interfacing materials that incorporate this compound components.

Emerging Research Directions and Interdisciplinary Studies on Dioxicol

Application of Omics-Based Approaches in Dioxicol Research

Omics-based approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding the complex interactions between chemical compounds and biological systems at a molecular level. While general applications of omics in toxicology and understanding pollutant effects are established nih.govbiorxiv.orgresearchgate.netresearchgate.net, specific research applying these techniques to this compound is not extensively documented in the provided search results.

Conceptually, applying omics to this compound research could involve:

Transcriptomics: Studying changes in gene expression profiles in biological systems (e.g., cells, tissues) upon exposure to this compound to identify affected pathways and biological processes.

Proteomics: Analyzing alterations in protein abundance and modifications to understand the functional impact of this compound interaction.

Metabolomics: Profiling changes in endogenous metabolites to identify metabolic pathways influenced by this compound.

Integrated Omics: Combining data from multiple omics layers to build a more comprehensive picture of this compound's effects and potential mechanisms of action. This could potentially reveal subtle effects not detectable by single omics analyses nih.govmdpi.com.

Detailed research findings involving specific omics data tables for this compound were not found in the provided information.

Nanotechnology Applications in this compound Delivery and Interaction Studies

Nanotechnology offers innovative solutions for drug delivery, targeting, and studying molecular interactions at the nanoscale. Nanoparticles and nanocarriers are increasingly explored to improve the efficacy and specificity of therapeutic agents nih.govgatech.edueurekaselect.comnih.gov. While nanotechnology has broad applications in medicine and drug delivery nih.govgatech.edueurekaselect.comnih.gov, specific research detailing the application of nanotechnology for this compound delivery or to study its interactions is not prominent in the provided search results.

Potential nanotechnology applications in this compound research could include:

Nanocarriers: Developing nanoparticles (e.g., liposomes, polymeric nanoparticles) to encapsulate this compound or its components, potentially improving solubility, stability, or targeted delivery to specific sites.

Targeted Delivery: Designing nanocarriers with surface modifications to target this compound delivery to specific cell types or tissues, potentially enhancing its efficacy and reducing off-target effects.

Interaction Studies: Utilizing nanoscale tools and techniques to investigate the binding or interaction of this compound with biological molecules or structures at a high resolution.

Specific data tables or detailed research findings on nanotechnology applied to this compound were not identified in the provided information.

Leveraging Artificial Intelligence and Machine Learning for this compound Discovery and Optimization

Conceptual applications of AI and ML in this compound research could involve:

Virtual Screening: Using ML models to screen large libraries of compounds or design novel molecules with predicted desirable properties related to this compound's potential applications.

Property Prediction: Applying AI algorithms to predict physicochemical properties, biological activities, or potential interactions of this compound or its analogs based on its structure.

Synthesis Optimization: Employing ML to optimize the synthesis routes for this compound or its components, potentially improving yield or purity.

Mechanism Elucidation: Using AI to analyze complex biological data from potential omics studies to help elucidate the mechanisms by which this compound interacts with biological systems.

Detailed research findings or data tables illustrating the use of AI/ML specifically for this compound were not present in the provided information.

Sustainable Chemistry Principles in this compound Synthesis and Application

Sustainable chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes using renewable feedstocks, minimizing waste, and developing energy-efficient synthesis routes. While the principles of sustainable synthesis are being applied to various chemical processes rsc.org, specific research focusing on the sustainable synthesis or application of this compound was not found in the provided search results.

Applying sustainable chemistry principles to this compound could involve:

Green Synthesis Routes: Developing environmentally friendly methods for synthesizing this compound or its components, potentially using catalysts, milder reaction conditions, or less hazardous solvents.

Waste Minimization: Designing synthesis processes that generate minimal byproducts or waste.

Renewable Feedstocks: Exploring the possibility of using renewable resources as starting materials for this compound synthesis.

Sustainable Applications: Evaluating the environmental impact of this compound's potential applications and exploring ways to minimize any negative effects throughout its lifecycle.

Specific data or detailed research findings on the sustainable chemistry aspects of this compound were not identified in the provided information.

Future Perspectives and Unexplored Research Avenues in this compound Chemistry and Biology

The current understanding of this compound, based on the available information, suggests several unexplored research avenues. Given its complex composition and reported potential in medical technology and biotechnology ontosight.ai, future research could delve deeper into the specific roles and interactions of its individual components and their synergistic effects.

Future perspectives and research avenues include:

Mechanism of Action: Detailed studies to elucidate the precise molecular mechanisms by which this compound exerts its reported effects, particularly in the context of wound treatment grnjournal.usresearchgate.netindexcopernicus.comgoogle.com and potential antimicrobial activity nih.gov.

Structure-Activity Relationships: Exploring the relationship between the chemical structure of this compound and its components and their biological activities to guide the design of potential analogs with improved properties.

Advanced Characterization: Utilizing advanced analytical techniques to fully characterize the physical and chemical properties of this compound, especially as a mixture.

Novel Applications: Exploring potential applications of this compound in other areas of medicine or biotechnology beyond those currently reported, potentially guided by in silico predictions or high-throughput screening.

Further research employing the advanced interdisciplinary approaches discussed in the preceding sections is needed to fully understand the potential of this compound and explore these unexplored avenues.

Q & A

Q. What strategies improve reproducibility in this compound research?

  • Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document protocols using platforms like Protocols.io , and report results following ARRIVE or MIAME guidelines for animal/genomic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.